molecular formula C8H14F3NO5 B12314388 Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid

Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid

Cat. No.: B12314388
M. Wt: 261.20 g/mol
InChI Key: VISSCMQPTKDZAB-UHFFFAOYSA-N
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Description

Methyl (3S)-3-amino-4-methoxybutanoate, trifluoroacetic acid is a compound that combines the properties of an amino acid derivative with those of trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-4-methoxybutanoate typically involves the esterification of (3S)-3-amino-4-methoxybutanoic acid. This can be achieved using methanol in the presence of an acid catalyst. Trifluoroacetic acid is often used as a reagent in organic synthesis due to its strong acidic properties and ability to act as a solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of trifluoroacetic acid in these processes ensures efficient catalysis and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-4-methoxybutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-4-methoxybutanoate, trifluoroacetic acid involves its interaction with various molecular targets. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates in chemical reactions. The amino and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-3-amino-4-methoxybutanoate, trifluoroacetic acid is unique due to its combination of an amino acid derivative with trifluoroacetic acid.

Properties

Molecular Formula

C8H14F3NO5

Molecular Weight

261.20 g/mol

IUPAC Name

methyl 3-amino-4-methoxybutanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO3.C2HF3O2/c1-9-4-5(7)3-6(8)10-2;3-2(4,5)1(6)7/h5H,3-4,7H2,1-2H3;(H,6,7)

InChI Key

VISSCMQPTKDZAB-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(=O)OC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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